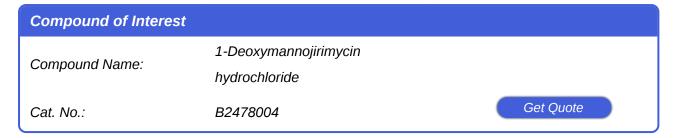


1-Deoxymannojirimycin Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxymannojirimycin (DMJ), an iminosugar analogue of D-mannose, is a potent and specific inhibitor of class I α -1,2-mannosidase, a critical enzyme in the N-linked glycoprotein processing pathway. Its hydrochloride salt is the stable, water-soluble form commonly used in research. By preventing the trimming of mannose residues, DMJ blocks the conversion of high-mannose oligosaccharides to complex-type N-glycans. This activity makes it an invaluable tool for studying glycoprotein biosynthesis and function, and a molecule of interest in the development of antiviral and anticancer therapies.[1][2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of **1-Deoxymannojirimycin hydrochloride**.

Chemical and Physical Properties

1-Deoxymannojirimycin hydrochloride is a white to off-white crystalline solid.[4] It is the hydrochloride salt of 1,5-dideoxy-1,5-imino-D-mannitol, a piperidine alkaloid.[4] The compound is stable for extended periods when stored under appropriate conditions. Solutions in distilled water can be stored at -20°C for up to two months, while the solid form is stable for at least a year.[5]



Table 1: Chemical and Physical Properties of 1-Deoxymannojirimycin Hydrochloride

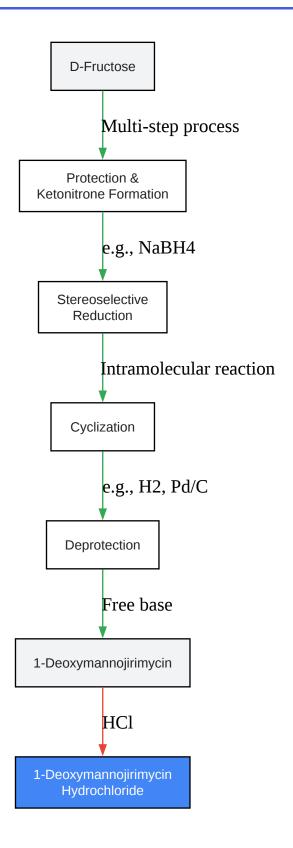
Property	Value	References
CAS Number	73465-43-7	[1][4]
Molecular Formula	C ₆ H ₁₃ NO ₄ • HCl	[1][4]
Formula Weight	199.63 g/mol	[4]
Appearance	White to off-white crystalline solid/powder	
Purity	≥98%	[1]
Solubility	H ₂ O: 10 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 1 mg/mL	[1][4][6]
Storage Temperature	-20°C or 2-8°C	[1][4]
Stability	≥ 4 years (solid at -20°C)	[1][5]
InChI Key	ZJIHMALTJRDNQI- MVNLRXSJSA-N	[1][4]

Synthesis of 1-Deoxymannojirimycin Hydrochloride

The synthesis of 1-deoxymannojirimycin is a multi-step process that typically starts from a readily available carbohydrate precursor, such as D-fructose or D-mannose.[7][8] The core of the synthesis involves the formation of the piperidine ring with the correct stereochemistry. A common strategy involves creating a key intermediate that can undergo intramolecular reductive amination to form the desired cyclic imine.

Below is a representative synthetic pathway starting from D-fructose.





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Caption: Generalized synthetic pathway from D-fructose.



Detailed Experimental Protocol (Illustrative)

This protocol is a composite representation of common synthetic strategies and does not originate from a single source. It is intended for illustrative purposes.

Step 1: Synthesis of a Protected Azido-Intermediate from D-Mannose

- Protect the hydroxyl groups of D-mannose using a suitable protecting group (e.g., benzyl or acetyl groups).
- Introduce a leaving group (e.g., tosylate or mesylate) at the C-6 position.
- Displace the leaving group with sodium azide (NaN₃) to form the 6-azido derivative.
- Selectively deprotect the anomeric position and convert it to a suitable precursor for cyclization.

Step 2: Reductive Cyclization

- Dissolve the azido-intermediate in a suitable solvent such as methanol or ethanol.
- Add a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.
- This reaction simultaneously reduces the azide to an amine and the anomeric position, facilitating an intramolecular reductive amination to form the protected piperidine ring.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Deprotection

• Dissolve the crude protected 1-deoxymannojirimycin in a suitable solvent system for the chosen protecting groups (e.g., for benzyl groups, use a mixture of methanol and HCl).



- Perform hydrogenolysis using H₂ gas and a Pd/C or Pd(OH)₂ catalyst to remove the protecting groups.
- The reaction is typically run at room temperature overnight.
- Monitor for completion using TLC or LC-MS.

Step 4: Formation of Hydrochloride Salt and Purification

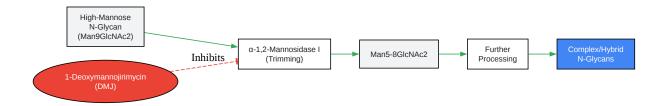
- After deprotection, filter the catalyst. The resulting solution contains the hydrochloride salt of 1-deoxymannojirimycin.
- Concentrate the solution under reduced pressure.
- The crude product can be purified by recrystallization from a solvent system like methanol/ether to yield pure 1-Deoxymannojirimycin hydrochloride as a crystalline solid.
- Confirm the structure and purity using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis.

Mechanism of Action: Inhibition of α -1,2-Mannosidase

1-Deoxymannojirimycin is a potent inhibitor of Golgi and ER α -1,2-mannosidase I.[1] This enzyme is responsible for cleaving specific mannose residues from high-mannose N-glycan precursors on newly synthesized glycoproteins. This trimming is a crucial step for the maturation of these glycans into complex or hybrid types.

By inhibiting this enzyme, DMJ causes the accumulation of glycoproteins with unprocessed, high-mannose N-glycans.[1] This alteration of the glycan structure can affect protein folding, trafficking, and function, which underlies its antiviral and potential anticancer activities.[2][9]





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Caption: Inhibition of N-glycan processing by DMJ.

Biological Activity

DMJ is highly selective for class I α -1,2-mannosidase. Its inhibitory activity is potent, with reported IC₅₀ values in the low micromolar to nanomolar range. This inhibition has been shown to potentiate the antiviral activity of other agents against HIV and is being explored for its effects on cancer cells by inducing endoplasmic reticulum stress.[1][2][9][10]

Table 2: Biological Activity of 1-Deoxymannojirimycin

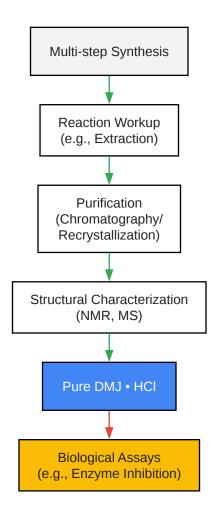
Parameter	Target/System	Value	References
IC50	Class I α-1,2- mannosidase	0.02 μM (20 nM)	[1]
IC50	Class I α-1,2- mannosidase	20 μΜ	[6][10]
EC50	Mutant HIV-1 strains (CEM cells)	90 - 155 μΜ	[10]

Note: The discrepancy in reported IC₅₀ values may be due to different assay conditions, enzyme sources, or purity of the inhibitor.

Experimental and Analytical Workflow



The synthesis and analysis of **1-Deoxymannojirimycin hydrochloride** follows a standard workflow for multi-step organic synthesis.



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Caption: Typical workflow for DMJ synthesis and evaluation.

Spectroscopic Data

Characterization of the final product is crucial. Below are representative ¹³C NMR chemical shifts for a similar compound, (+)-1-DEOXYALLONOJIRIMYCIN-HYDROCHLORIDE, which provides an indication of the expected spectral data.

Table 3: Representative ¹³C NMR Chemical Shifts



Carbon Atom	Expected Chemical Shift (ppm)
C-1 (CH ₂)	~50-55
C-2 (CH)	~60-65
C-3 (CH-OH)	~70-75
C-4 (CH-OH)	~70-75
C-5 (CH-OH)	~75-80
C-6 (CH ₂ -OH)	~60-65

Note: Data are illustrative and based on published spectra for a stereoisomer.[11] Actual shifts will vary based on solvent and specific stereochemistry.

Conclusion

1-Deoxymannojirimycin hydrochloride remains a cornerstone chemical tool for glycobiology research. Its specific mechanism of action allows for the precise manipulation of N-glycan processing, enabling detailed studies of glycoprotein-dependent cellular processes. The well-established, though complex, synthetic routes provide access to this valuable compound for researchers in academia and industry. Continued exploration of DMJ and its derivatives holds promise for the development of novel therapeutic strategies targeting viral infections and cancers.

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